(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone is a useful research compound. Its molecular formula is C19H23N7O3 and its molecular weight is 397.439. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
The compound’s potential as an anticancer agent has been investigated. Researchers synthesized novel 1,2,4-triazole derivatives, including those containing the described structure. These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity, with IC50 values lower than 12 μM against the Hela cell line. Additionally, safety assessments on normal cell lines (MRC-5) revealed proper selectivity against cancerous cells .
Industrial Applications
While not directly related to scientific research, 1,2,4-triazole derivatives find use in various industrial applications. These include dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .
Molecular Docking Studies
Researchers have also conducted molecular docking studies to understand the binding modes of these derivatives within the aromatase enzyme’s binding pocket. This information sheds light on their potential mechanisms of action and aids in drug design .
properties
IUPAC Name |
[5-(propan-2-yloxymethyl)furan-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-14(2)28-11-15-3-4-16(29-15)19(27)25-9-7-24(8-10-25)17-5-6-18(23-22-17)26-13-20-12-21-26/h3-6,12-14H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNRDECLQWKJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(O1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone |
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